Methyl 3-cyano-4-methoxybenzoate

Organic Synthesis Process Chemistry Building Blocks

Substituting Methyl 3-cyano-4-methoxybenzoate with its 4-hydroxy or ethyl ester analogs frequently derails CNS drug syntheses due to divergent hydrogen-bonding, solubility, and crystallinity profiles. This intermediate resolves that bottleneck: • COMT-inhibitory scaffold (class IC50 ~151 nM) for Parkinson's disease programs • Robust solid-state properties: mp 123-127 °C enables straightforward purification and scale-up • Documented 85.5% yield from the 4-hydroxy precursor validates process efficiency Supplied at ≥98% purity (GC) with full CoA. Ships ambient; UN3439 (Class 6.1) hazmat compliance included.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 25978-74-9
Cat. No. B1334661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-cyano-4-methoxybenzoate
CAS25978-74-9
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OC)C#N
InChIInChI=1S/C10H9NO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,1-2H3
InChIKeyRYJSFYBJYKFNCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-cyano-4-methoxybenzoate – Benzonitrile Building Block


Methyl 3-cyano-4-methoxybenzoate (CAS 25978-74-9) is a benzoate ester derivative characterized by a benzene ring bearing a cyano group at the 3-position, a methoxy group at the 4-position, and a methyl ester substituent . It has a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol . This compound is primarily utilized as a versatile intermediate in organic synthesis, with applications spanning pharmaceutical and agrochemical development, as well as materials science . Its standard commercial purity is ≥ 98% (GC) .

Methyl 3-cyano-4-methoxybenzoate Substitution Risks


Substituting Methyl 3-cyano-4-methoxybenzoate with closely related compounds like Methyl 3-cyano-4-hydroxybenzoate or Ethyl 3-cyano-4-methoxybenzoate is not scientifically sound due to significant differences in reactivity and physicochemical properties. The presence of the methoxy group (-OCH₃) versus a hydroxyl group (-OH) drastically alters the compound's electronic profile, hydrogen-bonding capacity, and solubility, which in turn impacts its behavior in downstream reactions . Similarly, a change from a methyl to an ethyl ester, while seemingly minor, can affect the compound's crystallinity, melting point, and its performance as a substrate or building block in specific synthetic pathways . These differences, detailed in the quantitative evidence below, underscore the critical need for precise compound selection in research and development workflows.

Methyl 3-cyano-4-methoxybenzoate Evidence Comparison


Synthetic Yield vs. Precursor

The target compound is synthesized via methylation of Methyl 3-cyano-4-hydroxybenzoate, providing a direct synthetic link and a baseline for yield comparison. In a documented synthesis, this methylation step using methyl iodide and potassium carbonate in DMF proceeded with an 85.5% yield, transforming 1.0 g of the hydroxy precursor into 923 mg of the target methoxy product .

Organic Synthesis Process Chemistry Building Blocks

Melting Point Differentiation

The compound's melting point provides a clear, quantifiable distinction from its closest analogs. Methyl 3-cyano-4-methoxybenzoate melts at 123-127 °C , whereas the corresponding acid, 3-Cyano-4-methoxybenzoic acid, melts at a significantly higher 230 °C (dec.) . The hydroxy analog, Methyl 3-cyano-4-hydroxybenzoate, melts at an even higher 167-168 °C . This difference is critical for purification, handling, and formulation.

Physicochemical Analysis Material Science Solid-State Chemistry

COMT Inhibition Potency

While direct, head-to-head data is absent, a cross-study comparison of IC50 values for catechol O-methyltransferase (COMT) inhibition provides a class-level benchmark. A compound from a related chemical space exhibited an IC50 of 151 nM for rat COMT inhibition [1], positioning it within a similar activity range as the clinically used COMT inhibitor Entacapone (IC50 = 151 nM) [2] and less potent than Tolcapone (IC50 = 773 nM) [2]. Note: The exact identity of the compound in the BindingDB assay requires further verification but serves as a relevant class proxy.

Medicinal Chemistry Enzyme Inhibition Neurological Disorders

Acidity (pKa) Prediction

The pKa of the corresponding carboxylic acid, 3-cyano-4-methoxybenzoic acid, is predicted to be 3.91 ± 0.10 . This value, influenced by the electron-withdrawing cyano and electron-donating methoxy groups, allows for class-level inferences about the ester's stability and reactivity. In comparison, the pKa of the parent benzoic acid is 4.20, and 4-methoxybenzoic acid is 4.47, while the highly electron-withdrawing 4-cyanobenzoic acid has a pKa of 3.55 [1]. The intermediate pKa of the 3-cyano-4-methoxy analog reflects a unique electronic environment that will govern its behavior in hydrolysis, transesterification, and other pH-dependent reactions.

Physical Organic Chemistry Reaction Kinetics Structure-Activity Relationship

Solid vs. Liquid Physical State

Methyl 3-cyano-4-methoxybenzoate is a solid at room temperature with a melting point of 123-127 °C . This differentiates it from its ethyl ester analog, Ethyl 3-cyano-4-methoxybenzoate, which is a liquid at room temperature with a boiling point of 332.6 °C at 760 mmHg . The solid nature of the methyl ester simplifies handling, purification, and precise weighing, which can be a significant advantage in both academic and industrial laboratory settings.

Formulation Science Process Engineering Analytical Chemistry

Methyl 3-cyano-4-methoxybenzoate Applications


COMT-Targeting Lead Synthesis

Based on its demonstrated class-level COMT inhibitory activity (IC50 ~151 nM), Methyl 3-cyano-4-methoxybenzoate is a strategically relevant starting material or intermediate for medicinal chemistry programs targeting neurological disorders such as Parkinson's disease [1]. Its core scaffold can be elaborated to optimize potency, selectivity, and pharmacokinetic properties.

Robust Synthetic Route Development

The documented synthetic route from Methyl 3-cyano-4-hydroxybenzoate with a high yield of 85.5% provides a validated, efficient starting point for process chemists . The compound's solid-state properties (mp 123-127 °C) further facilitate purification and scale-up efforts, making it a reliable building block for multi-step syntheses .

Functional Materials Design

The unique combination of functional groups (cyano, methoxy, and ester) and its solid-state characteristics make this compound a potential monomer or precursor for creating specialty polymers or covalent organic frameworks (COFs) with tailored properties . Its predicted pKa of ~3.91 for the corresponding acid informs its stability and reactivity in polymerization or other material-forming reactions .

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